molecular formula C11H15NO2 B2956800 N-benzyl-2-methoxy-N-methylacetamide CAS No. 139765-14-3

N-benzyl-2-methoxy-N-methylacetamide

Cat. No.: B2956800
CAS No.: 139765-14-3
M. Wt: 193.246
InChI Key: KMLLKUXGWMVYHN-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-N-methylacetamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring a benzyl group, a methoxy group, and a methyl group attached to the nitrogen atom

Scientific Research Applications

N-benzyl-2-methoxy-N-methylacetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of various chemical products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methoxy-N-methylacetamide typically involves the reaction of benzylamine with 2-methoxy-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-benzyl-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-2-methoxy-N-methylacetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-benzyl-2-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(11(13)9-14-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLLKUXGWMVYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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